molecular formula C14H17NO2 B5074055 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL

4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL

Cat. No.: B5074055
M. Wt: 231.29 g/mol
InChI Key: FAIVFMWREWZJNR-UHFFFAOYSA-N
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Description

4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL is an organic compound that features a morpholine ring, a phenyl group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL typically involves the following steps:

    Formation of the Alkyne Group: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated phenylbutyne can react with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL is unique due to the presence of both a morpholine ring and an alkyne group

Properties

IUPAC Name

4-morpholin-4-yl-1-phenylbut-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h1-3,5-6,14,16H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIVFMWREWZJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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